2-Methyl-3-(pyridin-4-yl)benzaldehyde

Description

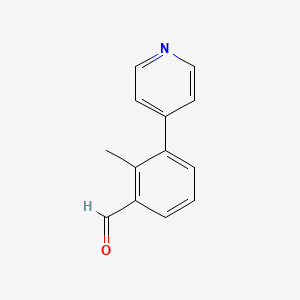

2-Methyl-3-(pyridin-4-yl)benzaldehyde is a benzaldehyde derivative featuring a pyridine ring at the 3-position and a methyl group at the 2-position of the benzene core. This compound is of significant interest in organic synthesis and materials science due to its dual functional groups (aldehyde and pyridyl), which enable diverse reactivity and coordination chemistry. Its structural framework suggests applications in catalysis, coordination polymers (CPs), and as a precursor for photoresponsive materials.

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-methyl-3-pyridin-4-ylbenzaldehyde |

InChI |

InChI=1S/C13H11NO/c1-10-12(9-15)3-2-4-13(10)11-5-7-14-8-6-11/h2-9H,1H3 |

InChI Key |

NEMHVULKOORVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl and pyridin-4-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-Methyl-3-(pyridin-4-yl)benzoic acid.

Reduction: 2-Methyl-3-(pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Methyl-3-(pyridin-4-yl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of pharmaceuticals and agrochemicals. The compound's functional groups allow for various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced properties.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, including:

- Condensation Reactions: These reactions typically involve the reaction of pyridine derivatives with aldehydes or ketones.

- Reduction and Oxidation: The compound can be reduced to alcohols or oxidized to carboxylic acids, facilitating further functionalization.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets such as enzymes and receptors involved in disease processes. This has led to investigations into its therapeutic potential .

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships of compounds related to this compound, revealing insights into how modifications can enhance biological activity. For example, certain derivatives have shown promising results in inhibiting specific enzymes linked to cancer progression or microbial resistance .

Materials Science

Polymer Production

The compound is also utilized in the production of advanced materials such as polymers and metal-organic frameworks. Its unique structural properties facilitate the development of materials with specific characteristics suitable for applications in electronics, coatings, and drug delivery systems .

Nanoparticle Formulations

In cosmetic formulations, this compound can be incorporated into nanoparticles designed for controlled release of active ingredients. This application leverages its chemical properties to enhance skin penetration and bioavailability of cosmetic agents .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Zheng et al., 2018 | Investigated derivatives for antimicrobial activity against Mycobacterium tuberculosis | Drug development for infectious diseases |

| Thomas et al., 2015 | Explored synthesis pathways leading to biologically active compounds | Pharmaceutical synthesis |

| Vassilyeva et al., 2021 | Studied photoluminescence properties of crystalline forms | Development of optoelectronic materials |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridin-4-yl group can interact with aromatic and heteroaromatic systems, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-Methyl-3-(pyridin-4-yl)benzaldehyde and related compounds:

Key Findings:

Structural Influence on Catalytic Activity :

- Compound 9′ , derived from photodimerization of 9 , exhibits superior catalytic performance (97% yield in benzaldehyde production vs. 64% for 9 ) due to its 3D framework and cyclobutane-enhanced stability . This highlights how structural modifications (e.g., dimensionality, linker rigidity) critically impact reactivity.

- The pyridin-4-yl group in II and 9 facilitates metal coordination, enabling CP formation, whereas the pyridin-2-yl group in I may alter ligand geometry and binding modes .

Synthetic Flexibility: Aldehyde-containing analogs like I and II are synthesized via solvent-free Knoevenagel condensation, emphasizing green chemistry principles . Oxidation of these aldehydes to carboxylic acids (e.g., III, IV) expands their utility in CP synthesis .

Research Implications and Limitations

- Further experimental validation is required.

- Contradictions : discusses nitration of benzaldehyde derivatives but lacks relevance to pyridyl-functionalized analogs, underscoring the need for targeted studies on nitro-functionalized versions of the target compound.

Biological Activity

2-Methyl-3-(pyridin-4-yl)benzaldehyde is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis Methods

Various synthetic routes have been developed for this compound, which include:

- Condensation Reactions : Utilizing aromatic aldehydes and pyridine derivatives.

- Functional Group Transformations : Modifying existing compounds to introduce the desired functional groups.

These methods highlight the compound's versatility in organic synthesis, which is crucial for developing new derivatives with enhanced biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 2 |

| M. catarrhalis | 4 |

| S. pyogenes (resistant) | 8 |

These findings suggest that the compound may interact with bacterial DNA or cell membranes, inhibiting growth through mechanisms similar to those observed in other pyridine-containing compounds .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated by its interaction with specific cellular pathways.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of this compound against common respiratory pathogens. The results indicated that certain modifications could enhance activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

- Antitumor Mechanisms : Research focusing on the compound's anticancer properties revealed that it could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This was particularly noted in studies involving breast cancer cell lines, where IC values were determined to be around 20 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the benzaldehyde or pyridine rings can lead to significant changes in potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 | Enhances antibacterial activity |

| Halogen substitutions | Varying effects on cytotoxicity |

This table summarizes how structural changes influence biological efficacy, highlighting the importance of careful design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.